molecular formula C20H23ClN2O3 B5210892 N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide

N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide

Cat. No. B5210892
M. Wt: 374.9 g/mol
InChI Key: ABGKQSHUXVBSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide is a chemical compound that belongs to the class of benzamides. It is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a protein tyrosine kinase that plays an important role in the regulation of immune cell signaling. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of SYK, which plays an important role in the regulation of immune cell signaling. SYK is activated by the binding of antigen to the B cell receptor or the Fc receptor on immune cells, leading to downstream signaling events that result in the activation of various immune cells and the production of inflammatory cytokines. TAK-659 inhibits the activation of SYK, leading to the inhibition of downstream signaling events and the production of inflammatory cytokines.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and improve disease symptoms in animal models of autoimmune disorders and inflammatory diseases. TAK-659 has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of TAK-659 for lab experiments include its potency and selectivity for SYK, its favorable safety profile, and its potential therapeutic applications in various diseases. The limitations of TAK-659 for lab experiments include the need for further preclinical and clinical studies to determine its efficacy and safety in humans, the potential for off-target effects, and the need for optimization of dosing and administration.

Future Directions

There are several future directions for the research and development of TAK-659. These include:
1. Further preclinical studies to determine the efficacy and safety of TAK-659 in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Clinical trials to determine the efficacy and safety of TAK-659 in humans.
3. Optimization of dosing and administration of TAK-659 for maximum efficacy and safety.
4. Development of combination therapies with TAK-659 and other drugs for the treatment of various diseases.
5. Identification of biomarkers for patient selection and monitoring of response to TAK-659.
6. Development of new SYK inhibitors with improved potency, selectivity, and safety profiles.
In conclusion, N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide is a potent and selective inhibitor of SYK that has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to determine its efficacy and safety in humans and to optimize its dosing and administration for maximum efficacy and safety.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide involves several steps. The first step is the synthesis of 3-[1-(2-furoyl)-4-piperidinyl]propan-1-ol, which is achieved by the reaction of 4-piperidone hydrochloride with 2-furoyl chloride in the presence of sodium hydride. The second step involves the reaction of 3-[1-(2-furoyl)-4-piperidinyl]propan-1-ol with 3-chlorobenzyl chloride in the presence of potassium carbonate to yield N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells in preclinical studies. In autoimmune disorders, TAK-659 has been shown to reduce the production of inflammatory cytokines and improve disease symptoms in animal models. In inflammatory diseases, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms in animal models.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-(furan-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-17-4-1-3-16(13-17)14-22-19(24)7-6-15-8-10-23(11-9-15)20(25)18-5-2-12-26-18/h1-5,12-13,15H,6-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGKQSHUXVBSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.